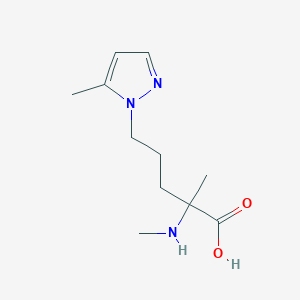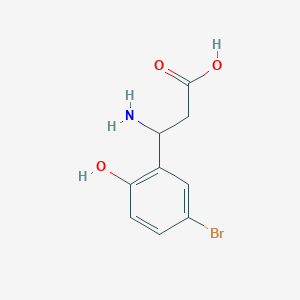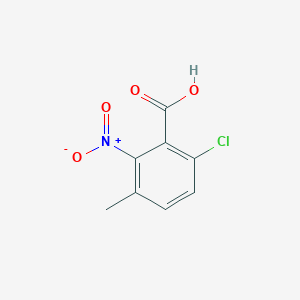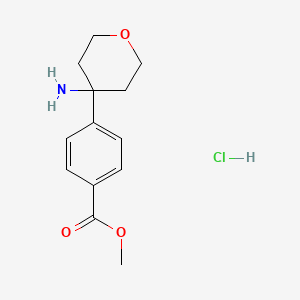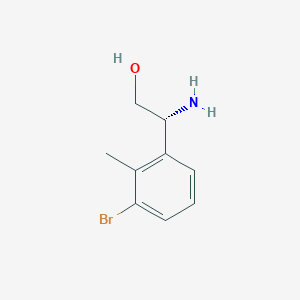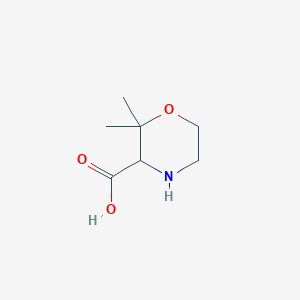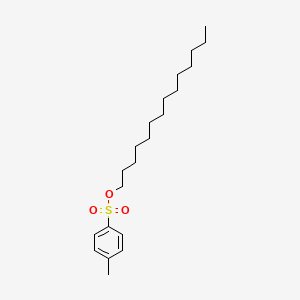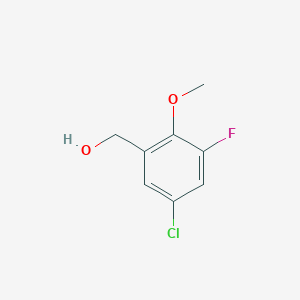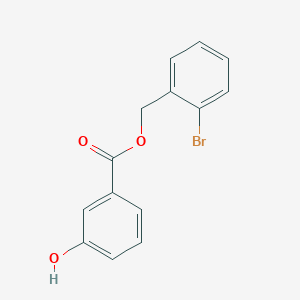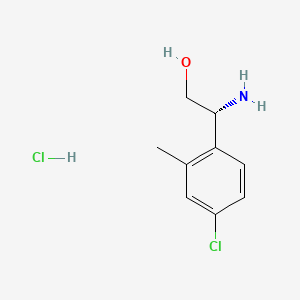
(2R)-2-amino-2-(4-chloro-2-methylphenyl)ethan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-2-(4-chloro-2-methylphenyl)ethan-1-ol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of an amino group, a chlorinated aromatic ring, and a secondary alcohol, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(4-chloro-2-methylphenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the chlorination of 2-methylphenyl to produce 4-chloro-2-methylphenyl.
Amination: The chlorinated compound undergoes amination using ammonia or an amine source under controlled conditions to introduce the amino group.
Hydroxylation: The final step involves the hydroxylation of the intermediate to introduce the secondary alcohol group, resulting in the formation of (2R)-2-amino-2-(4-chloro-2-methylphenyl)ethan-1-ol.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and solvent selection, to enhance yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
(2R)-2-amino-2-(4-chloro-2-methylphenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorinated aromatic ring or to convert the amino group to a different functional group.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide, and other strong bases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or aminated products.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
(2R)-2-amino-2-(4-chloro-2-methylphenyl)ethan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of (2R)-2-amino-2-(4-chloro-2-methylphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
(2R)-2-amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride: Similar structure with a bromine atom instead of chlorine.
(2R)-2-amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol hydrochloride: Similar structure with a fluorine atom instead of chlorine.
(2R)-2-amino-2-(4-iodo-2-methylphenyl)ethan-1-ol hydrochloride: Similar structure with an iodine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in (2R)-2-amino-2-(4-chloro-2-methylphenyl)ethan-1-ol hydrochloride imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H13Cl2NO |
|---|---|
分子量 |
222.11 g/mol |
IUPAC名 |
(2R)-2-amino-2-(4-chloro-2-methylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-6-4-7(10)2-3-8(6)9(11)5-12;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m0./s1 |
InChIキー |
MODOJGKMXJGYHF-FVGYRXGTSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)Cl)[C@H](CO)N.Cl |
正規SMILES |
CC1=C(C=CC(=C1)Cl)C(CO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-3-yl)acetatehydrochloride](/img/structure/B13557195.png)
